

An In-depth Technical Guide to 2-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1281201

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of **2-(Bromomethyl)benzo[d]oxazole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic pathway, summarizes its physicochemical properties, and details experimental protocols.

Core Compound Data

2-(Bromomethyl)benzo[d]oxazole is a functionalized benzoxazole derivative. The benzoxazole core is a key pharmacophore in numerous biologically active compounds, and the bromomethyl group serves as a reactive handle for further molecular elaboration, making this compound a valuable building block in the development of novel chemical entities.

Table 1: Physicochemical Properties of **2-(Bromomethyl)benzo[d]oxazole**

Property	Value	Source
CAS Number	73101-74-3	Commercial Supplier Data
Molecular Formula	C ₈ H ₆ BrNO	Calculated
Molecular Weight	212.04 g/mol	Calculated
Topological Polar Surface Area (TPSA)	26.03 Å ²	Calculated
logP (Consensus)	2.58	Calculated
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	2	Calculated
Rotatable Bonds	1	Calculated

Note: The majority of the physicochemical properties listed are computationally derived and should be confirmed by experimental data.

Synthesis

A definitive, peer-reviewed synthesis protocol for **2-(Bromomethyl)benzo[d]oxazole** is not readily available in the public domain. However, based on established methods for the synthesis of 2-substituted benzoxazoles, a highly plausible and efficient route involves the condensation of 2-aminophenol with bromoacetic acid. This reaction is typically facilitated by a dehydrating agent or by heating to promote cyclization.

An alternative conceptual pathway involves the radical bromination of 2-methylbenzo[d]oxazole. However, the condensation method is generally more direct for this specific target.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure based on general methods for benzoxazole synthesis. Optimization may be required to achieve the desired yield and purity.

Materials:

- 2-Aminophenol
- Bromoacetic acid
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Sodium bicarbonate (NaHCO_3), saturated solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and bromoacetic acid (1.1 equivalents).
- Cyclization: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask. Heat the reaction mixture to 120-140°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred beaker of ice-water.
- Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-(Bromomethyl)benzo[d]oxazole** by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl

acetate).

Spectroscopic Properties

Experimentally determined spectroscopic data for **2-(Bromomethyl)benzo[d]oxazole** is not widely published. The following are expected characteristic signals based on the analysis of related benzoxazole structures.

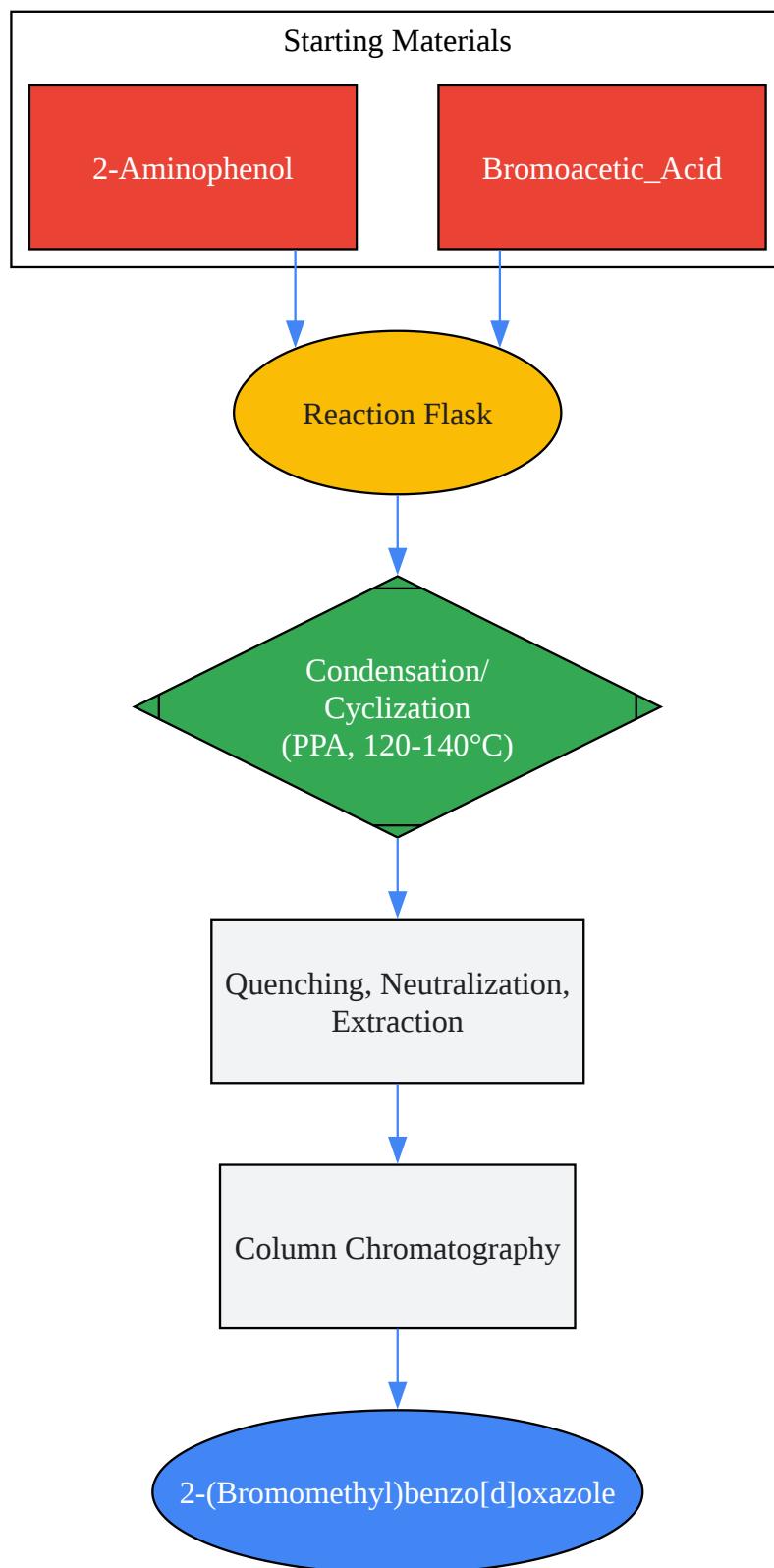
Expected Spectroscopic Data:

- ^1H NMR:

- Aromatic protons (benzoxazole ring): δ 7.2-7.8 ppm (multiplet, 4H)
 - Methylene protons (-CH₂Br): δ 4.5-4.8 ppm (singlet, 2H)

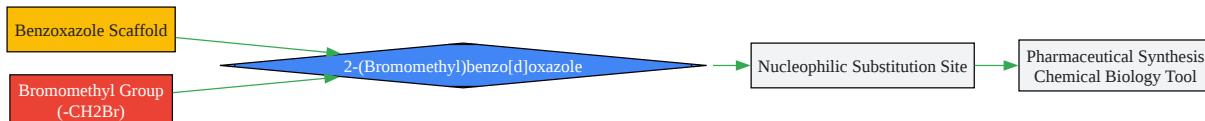
- ^{13}C NMR:

- Aromatic carbons: δ 110-155 ppm
 - Methylene carbon (-CH₂Br): δ 25-35 ppm
 - Carbonyl-equivalent carbon (C2 of benzoxazole): δ 160-165 ppm


- IR (Infrared Spectroscopy):

- C-H stretching (aromatic): \sim 3050 cm⁻¹
 - C=N stretching: \sim 1615 cm⁻¹
 - C=C stretching (aromatic): \sim 1450-1600 cm⁻¹
 - C-O-C stretching: \sim 1240 cm⁻¹
 - C-Br stretching: \sim 600-700 cm⁻¹

- Mass Spectrometry (MS):


- Expected molecular ion peaks (M^+) at m/z 211 and 213 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(Bromomethyl)benzo[d]oxazole**.

[Click to download full resolution via product page](#)

Caption: Key structural features and applications.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Bromomethyl)benzo[d]oxazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281201#synthesis-and-properties-of-2-bromomethyl-benzo-d-oxazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com